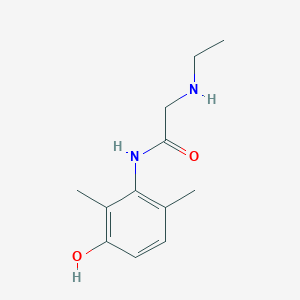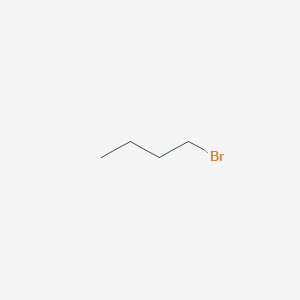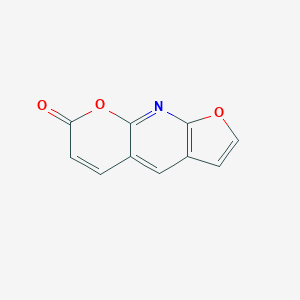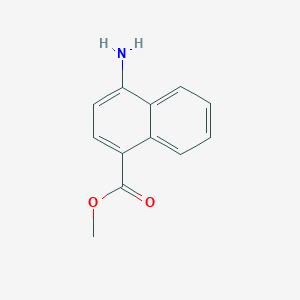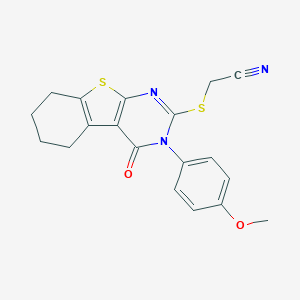
Necrostatin-5
描述
Necrostatin-5 是一种小分子坏死性凋亡抑制剂,坏死性凋亡是一种与凋亡不同的程序性细胞死亡形式。坏死性凋亡具有坏死和凋亡的特征,由受体相互作用蛋白激酶 1 (RIP1) 介导。 This compound 通过间接抑制 RIP1 激酶的活性来抑制坏死性凋亡 .
科学研究应用
Necrostatin-5 具有广泛的科学研究应用,包括:
化学: 用作研究坏死性凋亡机制和开发新抑制剂的工具。
生物学: 有助于了解坏死性凋亡在各种生物过程和疾病中的作用。
医学: 研究其在坏死性凋亡发挥作用的疾病中的潜在治疗应用,例如神经退行性疾病、缺血性损伤和某些癌症。
作用机制
Necrostatin-5 通过间接抑制受体相互作用蛋白激酶 1 (RIP1) 的活性发挥其作用。这种抑制阻止了坏死体复合物的形成,而坏死体复合物对于执行坏死性凋亡至关重要。 通过阻断 RIP1 活性,this compound 有效地阻止了坏死性凋亡的细胞死亡途径,从而保留了细胞活力 .
生化分析
Biochemical Properties
Necrostatin-5 plays a crucial role in biochemical reactions by inhibiting the necroptosis pathway. It interacts with several key biomolecules, including RIP1 kinase. This compound inhibits the activity of RIP1 kinase, which is essential for the formation of the necrosome complex that drives necroptosis. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a downstream effector in the necroptosis pathway .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It has been shown to protect cells from necroptosis-induced cell death, thereby preserving cell viability. This compound influences cell signaling pathways by inhibiting the activation of RIP1 and RIP3, which are critical for the propagation of necroptotic signals. This inhibition leads to reduced cell death and inflammation in various cellular models . Additionally, this compound has been reported to modulate gene expression and cellular metabolism by preventing the activation of necroptosis-related genes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves the indirect inhibition of RIP1 kinase activity. This compound binds to RIP1 and prevents its interaction with other components of the necrosome complex, such as RIP3 and MLKL. This inhibition blocks the phosphorylation and activation of MLKL, thereby preventing the execution of necroptosis. This compound also affects gene expression by inhibiting the transcription of necroptosis-related genes, further reducing the cellular response to necroptotic stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and retains its inhibitory activity over extended periods. Its effectiveness may decrease over time due to potential degradation or changes in cellular conditions. Long-term studies have shown that this compound can provide sustained protection against necroptosis in both in vitro and in vivo models, although its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits necroptosis and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential off-target interactions and disruption of normal cellular functions. Studies have shown that the optimal dosage of this compound for therapeutic purposes should be carefully determined to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to necroptosis. It interacts with enzymes and cofactors that regulate the necroptosis pathway, including RIP1 and RIP3. By inhibiting these enzymes, this compound modulates metabolic flux and reduces the production of necroptosis-related metabolites. This inhibition helps to maintain cellular homeostasis and prevent the detrimental effects of necroptosis on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on the necroptosis pathway. The distribution of this compound within tissues may vary depending on factors such as tissue type, blood flow, and cellular uptake mechanisms .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. It can be found in the cytoplasm, where it interacts with RIP1 and other components of the necrosome complex. This compound may also localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and prevent necroptosis-induced mitochondrial damage. The subcellular localization of this compound is critical for its ability to effectively inhibit the necroptosis pathway .
准备方法
合成路线和反应条件
Necrostatin-5 可以通过多步合成过程合成,涉及以下关键步骤:
噻吩并[2,3-d]嘧啶-4-酮核心形成: 这涉及在受控条件下将适当的起始材料环化。
3-对甲氧基苯基的引入: 此步骤通常涉及取代反应,其中甲氧基苯基被引入核心结构中。
2-巯基乙基氰基的形成:
这些步骤的反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和催化剂以促进反应 .
工业生产方法
This compound 的工业生产可能涉及优化合成路线以最大限度地提高产量和纯度。 这可能包括使用高通量合成技术和纯化方法,如高效液相色谱 (HPLC),以确保化合物符合所需规格 .
化学反应分析
反应类型
Necrostatin-5 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 上的官能团。
取代: 取代反应通常用于合成 this compound 以引入不同的官能团。
常用试剂和条件
氧化: 诸如过氧化氢或高锰酸钾之类的试剂可以在受控条件下使用。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产品
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而取代反应可以将新的官能团引入 this compound 分子中 .
相似化合物的比较
类似化合物
Necrostatin-1: 直接抑制 RIP1 激酶活性。
Necrostatin-3: 以 T 环无关的方式部分抑制 RIP1 激酶活性。
Necrostatin-7: 结构不同,但也能抑制坏死性凋亡
Necrostatin-5 的独特性
This compound 的作用机制独一无二,因为它间接抑制 RIP1 激酶活性。 与直接与 RIP1 结合的 Necrostatin-1 不同,this compound 通过间接机制抑制激酶,使其成为免疫沉淀的 RIP1 的有效抑制剂,但不是重组的 RIP1 .
属性
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONMECBFMCKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365590 | |
| Record name | Necrostatin-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337349-54-9 | |
| Record name | Necrostatin-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Necrostatin-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


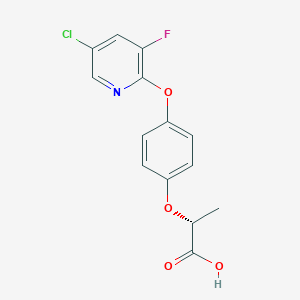

![2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B133171.png)
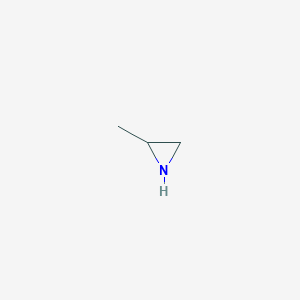

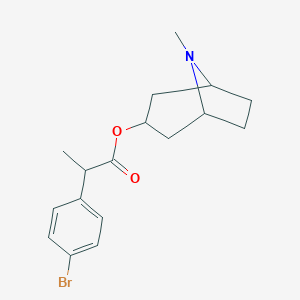
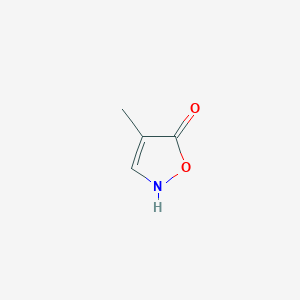
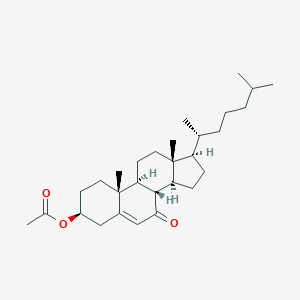
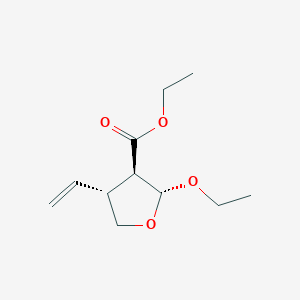
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
